molecular formula C9H18N2 B13525942 N-cyclobutylpiperidin-4-amine

N-cyclobutylpiperidin-4-amine

Cat. No.: B13525942
M. Wt: 154.25 g/mol
InChI Key: WIJPSFYCRMJIGX-UHFFFAOYSA-N
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Description

N-cyclobutylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom this compound is characterized by the presence of a cyclobutyl group attached to the nitrogen atom of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutylpiperidin-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclobutylamine with 4-piperidone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a catalyst such as acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-cyclobutylpiperidin-4-one using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield N-cyclobutylpiperidine using reducing agents like lithium aluminum hydride.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: N-cyclobutylpiperidin-4-one.

    Reduction: N-cyclobutylpiperidine.

    Substitution: N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

N-cyclobutylpiperidin-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine neurotransmitters.

    Medicine: this compound derivatives have potential therapeutic applications, including as analgesics, antipsychotics, and anti-inflammatory agents.

    Industry: The compound is utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of N-cyclobutylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters. Additionally, it may inhibit or activate enzymes involved in metabolic pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyclobutylpiperidine: Lacks the amine group, making it less reactive in certain chemical reactions.

    N-cyclopropylpiperidin-4-amine: Contains a cyclopropyl group instead of a cyclobutyl group, which can affect its steric and electronic properties.

    N-cyclohexylpiperidin-4-amine: Features a larger cyclohexyl group, potentially altering its pharmacokinetic and pharmacodynamic profiles.

Uniqueness

N-cyclobutylpiperidin-4-amine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic characteristics. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

N-cyclobutylpiperidin-4-amine

InChI

InChI=1S/C9H18N2/c1-2-8(3-1)11-9-4-6-10-7-5-9/h8-11H,1-7H2

InChI Key

WIJPSFYCRMJIGX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2CCNCC2

Origin of Product

United States

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